molecular formula C9H8BrClO2 B1334453 3-Bromo-5-chloro-4-ethoxybenzaldehyde CAS No. 884497-58-9

3-Bromo-5-chloro-4-ethoxybenzaldehyde

Cat. No. B1334453
M. Wt: 263.51 g/mol
InChI Key: BDNBQEWANMSSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated benzaldehydes is well-documented in the literature. For instance, the synthesis of 3-bromo-4-hydroxybenzaldehyde is achieved with high yield using p-hydroxybenzaldehyde and bromine in chloroform as a solvent . Similarly, o-ethoxybenzaldehyde is synthesized from o-hydroxybenzaldehyde, primary amine, and bromoethane through a two-step reaction . These methods suggest that the synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde could potentially be carried out through a halogenation reaction followed by an etherification process.

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes has been studied using various techniques. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde was discovered, where the Br atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted . The crystal structures of p-chloro- and p-bromobenzaldehyde have been determined, showing that the molecules do not differ significantly from planarity and pack in stacks with halogen...halogen contacts . These findings suggest that 3-Bromo-5-chloro-4-ethoxybenzaldehyde may also exhibit a planar structure with potential halogen interactions.

Chemical Reactions Analysis

The reactivity of brominated benzaldehydes can be influenced by the presence of bromine. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde indicates that bromination reactions can lead to multiple products, depending on the reaction conditions . This implies that the chemical reactivity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde could be complex and may result in various reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes have been extensively studied. The bromine substitution effect on the structure and reactivity of 2,3-dimethoxybenzaldehyde has been shown to influence the linear and nonlinear optical properties, with bromine atoms enhancing the nonlinear third-order susceptibility . Spectroscopic studies of 5-bromo-2-methoxybenzaldehyde have provided insights into its electronic properties, chemical shifts, and thermodynamic functions . These studies suggest that 3-Bromo-5-chloro-4-ethoxybenzaldehyde may also exhibit unique optical and electronic properties, which could be of interest for various applications.

Scientific Research Applications

Synthesis and Antioxidant Activity

3-Bromo-5-chloro-4-ethoxybenzaldehyde is used in the synthesis of various derivatives with potential antioxidant activities. For instance, chalcone derivatives synthesized from halogenated vanillin, including 3-bromo-5-chloro-4-ethoxybenzaldehyde, have been tested for their antioxidant activities. These studies involve the use of techniques like FTIR, GC-MS, and NMR for compound characterization and the DPPH method for antioxidant activity assessment (Rijal, Haryadi, & Anwar, 2022).

Chromatographic Analysis

Gas chromatography has been utilized to separate and determine 3-bromo-5-chloro-4-ethoxybenzaldehyde. This method is noted for its simplicity, speed, and accuracy, making it a valuable tool in analytical chemistry (Shi Jie, 2000).

Structural Characterization and Biological Activity

The compound is integral in the synthesis of various benzamide derivatives, which have potential as non-peptide small molecular antagonists. These products have been characterized using NMR and MS techniques and tested for biological activity (H. Bi, 2015).

Crystallography and Molecular Structure

3-Bromo-5-chloro-4-ethoxybenzaldehyde plays a role in the preparation of compounds whose structures are elucidated through X-ray crystallography. This includes the study of molecular conformation, hydrogen bonding, and crystal structure (J. Hou, 2009).

Environmental Biodegradation

Studies have explored the transformation of halogenated aromatic aldehydes, including 3-bromo-5-chloro-4-ethoxybenzaldehyde, by anaerobic bacteria. This research is significant for understanding the environmental fate and biodegradation of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-bromo-5-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNBQEWANMSSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397561
Record name 3-bromo-5-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-4-ethoxybenzaldehyde

CAS RN

884497-58-9
Record name 3-Bromo-5-chloro-4-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.